1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride
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Overview
Description
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with a 2,4-dichlorophenyl group and an N-methylmethanamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 2,4-Dichlorophenyl Group: The furan ring is then substituted with a 2,4-dichlorophenyl group using a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Introduction of N-Methylmethanamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N-methylmethanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride can be compared with similar compounds to highlight its uniqueness:
6-[5-(2,4-Dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride: Exhibits similar structural features but differs in its biological activity and chemical reactivity.
2-bromo-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethan-1-one: Another related compound with distinct chemical properties and applications.
Properties
IUPAC Name |
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO.ClH/c1-15-7-9-3-5-12(16-9)10-4-2-8(13)6-11(10)14;/h2-6,15H,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKVHRHRRBBBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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